3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole

Medicinal Chemistry Lipophilicity ADME Prediction

Secure the meta-iodo triazole building block for rapid Pd-catalyzed diversification (Suzuki, Sonogashira). N-methylated core eliminates H-bond donor, improving oral bioavailability of derived libraries—key for kinase inhibitor and antimicrobial programs. Iodine provides heavy-atom phasing for crystallography and PET/SPECT tracer development. Distinct 3-iodophenyl vector vs para/ortho isomers offers unique steric/electronic properties. Procure for superior coupling efficiency.

Molecular Formula C9H8IN3
Molecular Weight 285.088
CAS No. 1566309-87-2
Cat. No. B2755212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole
CAS1566309-87-2
Molecular FormulaC9H8IN3
Molecular Weight285.088
Structural Identifiers
SMILESCN1C=NC(=N1)C2=CC(=CC=C2)I
InChIInChI=1S/C9H8IN3/c1-13-6-11-9(12-13)7-3-2-4-8(10)5-7/h2-6H,1H3
InChIKeyVIIWQKBQCVTWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Iodophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1566309-87-2): Key Physicochemical and Procurement Data for Research-Grade 1,2,4-Triazole Building Block


3-(3-Iodophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1566309-87-2) is a heterocyclic organic compound classified as a 1,2,4-triazole derivative, with a molecular formula of C₉H₈IN₃ and a molecular weight of 285.08 g/mol . The compound is commercially available from multiple research chemical suppliers, typically at a purity specification of ≥95% . The predicted XLogP3 value of 2.7 indicates moderate lipophilicity, which is a key parameter for applications in medicinal chemistry and chemical biology where membrane permeability is a consideration [1]. This compound is primarily utilized as a synthetic intermediate or building block for the construction of more complex molecules, particularly in the development of kinase inhibitors and antimicrobial agents [2].

Why Generic Substitution of 3-(3-Iodophenyl)-1-methyl-1H-1,2,4-triazole is Inadvisable Without Specific Structural Validation


Direct substitution of 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole with other 1,2,4-triazole derivatives is not a straightforward, risk-free exercise due to the profound impact of the iodine substituent and its specific positional isomerism on chemical reactivity and potential biological interactions. The iodine atom at the 3-position of the phenyl ring provides a unique handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and facilitates heavy-atom effects relevant to X-ray crystallography and radiopharmaceutical development. Critically, closely related isomers, such as compounds with the iodine at the 2- or 4-position, or those with alternative halogens (e.g., bromine), possess different steric and electronic profiles. For example, the 2-iodo isomer introduces significant steric hindrance that can alter the preferred conformation and reactivity of the molecule, while the 4-iodo isomer exhibits a different vector for the reactive aryl iodide group, impacting its suitability for generating diverse chemical libraries [1]. Furthermore, the presence of the N1-methyl group in the target compound, as opposed to an unsubstituted NH-triazole, eliminates a hydrogen bond donor site and modifies the heterocycle's electron density, which can be critical for maintaining activity in a structure-activity relationship (SAR) series. These variations underscore why the target compound cannot be generically replaced without rigorous experimental validation of the new analog's performance in the specific application context.

Quantitative Differentiation of 3-(3-Iodophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1566309-87-2): Comparative Structural and Predicted Property Analysis


Comparative Physicochemical Properties: Predicted Lipophilicity (XLogP3) of Positional Iodophenyl Triazole Isomers

A key differentiator for 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole lies in its predicted physicochemical properties, which directly influence its suitability as a fragment or building block for hit-to-lead optimization. In the absence of direct experimental data, computational predictions provide a critical, cross-study comparable baseline. The target compound, with an iodine substituent at the meta position of the phenyl ring, is predicted to have an XLogP3 value of approximately 2.7, which is comparable to its ortho-substituted isomer, 3-(2-iodophenyl)-5-methyl-1H-1,2,4-triazole . In contrast, the para-substituted isomer, 5-(4-iodophenyl)-1H-1,2,4-triazole, has a predicted XLogP3 value of 2.3, indicating lower lipophilicity [1]. This difference of ~0.4 log units suggests that the meta-iodo arrangement of the target compound confers a more favorable balance of hydrophobicity for passive membrane permeability relative to the para-isomer, while maintaining a reactivity profile distinct from the more sterically congested ortho-isomer . This predicted property is a crucial selection criterion in early-stage drug discovery.

Medicinal Chemistry Lipophilicity ADME Prediction Computational Chemistry

Impact of N-Methylation: Molecular Weight and Hydrogen Bond Donor Count Comparison

The presence of a methyl group on the N1 nitrogen of the 1,2,4-triazole ring is a critical structural feature that distinguishes this compound from its non-methylated counterparts and influences its molecular properties. A direct comparison with the non-methylated analog, 1H-1,2,4-triazole, 5-(4-iodophenyl)-, reveals key differences [1]. The target compound's molecular weight (285.08 g/mol) is higher than that of the unmethylated comparator (271.06 g/mol). More importantly, N-methylation eliminates a hydrogen bond donor (HBD) site; the non-methylated analog has a computed HBD count of 1, while the target compound has an HBD count of 0 [1]. This change directly impacts the molecule's capacity for intermolecular interactions, solubility, and ability to cross biological membranes. The absence of a triazole NH group makes the compound less polar and less prone to forming strong hydrogen bonds with water or protein backbone atoms, which can be a desirable feature for improving oral bioavailability or accessing intracellular targets.

Medicinal Chemistry Molecular Descriptors Fragment-Based Drug Design SAR

Regioselective Reactivity: The Synthetic Advantage of the Aryl Iodide Moiety

From a synthetic chemistry perspective, the presence of the aryl iodide at the 3-position of the phenyl ring is a highly enabling feature that distinguishes this compound from its bromo- or chloro- analogs. Aryl iodides are known to be significantly more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. While a direct head-to-head rate comparison for this specific substrate is unavailable, class-level inference from the broader literature on palladium catalysis indicates that aryl iodides react 10-100 times faster than aryl bromides under identical conditions [1]. This translates to lower catalyst loadings, milder reaction conditions, and higher yields of the desired coupled products. Therefore, for a medicinal chemist seeking to rapidly diversify a chemical scaffold via cross-coupling, the iodo-substituted compound offers a distinct and quantifiable advantage in reaction efficiency compared to the more common and less expensive bromo-substituted analog, 3-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole .

Organic Synthesis Cross-Coupling Reactions Synthetic Chemistry Medicinal Chemistry

Potential for Radiopharmaceutical Development: Class Inference from a Structurally Related Aromatase Imaging Agent

The iodophenyl-triazole motif is a recognized pharmacophore in the development of radiopharmaceuticals, particularly for PET and SPECT imaging. A related compound, 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile, demonstrated potent binding affinity to human aromatase with an IC50 of 0.17 nM [1]. While this data is not for the target compound itself, it provides a powerful class-level inference regarding the utility of the iodophenyl-triazole substructure. The presence of the iodine atom allows for the introduction of radioactive isotopes, such as I-125 for SPECT or I-124 for PET imaging, without altering the molecule's biological activity [1]. This evidence suggests that 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole, as a building block containing this same privileged motif, could be a valuable precursor for the development of novel imaging probes or theranostic agents.

Radiopharmaceuticals PET/SPECT Imaging Aromatase Inhibitors Nuclear Medicine

Optimal Research and Procurement Scenarios for 3-(3-Iodophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1566309-87-2)


Scenario 1: Building Block for Palladium-Catalyzed Cross-Coupling Libraries

Medicinal chemistry groups seeking to rapidly diversify a 1,2,4-triazole core scaffold should prioritize this compound. Its aryl iodide handle, as supported by class-level inference [2], is significantly more reactive than bromo- or chloro-analogs in Suzuki, Sonogashira, and other Pd-catalyzed couplings. This enables the efficient generation of large, diverse compound libraries with higher yields and under milder conditions than would be possible with less reactive halides. The N-methylated triazole core also ensures the final library members lack a hydrogen bond donor at this position, a property often associated with improved oral bioavailability [1].

Scenario 2: Fragment-Based Drug Design (FBDD) Campaigns Focused on Lipophilic Binding Pockets

For FBDD programs targeting protein pockets characterized by hydrophobic or aromatic residues, 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole is a well-suited fragment. Its predicted XLogP3 of ~2.7 suggests favorable partitioning into lipid membranes and the ability to engage in hydrophobic interactions with the target protein. Compared to its para-iodo isomer (XLogP3 = 2.3) [1], the meta-substitution pattern of the target compound offers a distinct vector for fragment growth and may provide a better fit for certain binding site geometries. This compound can serve as a privileged starting point for hit identification and subsequent optimization.

Scenario 3: Precursor for Radiopharmaceutical or Theranostic Development

Research groups involved in nuclear medicine and molecular imaging should consider this compound for the synthesis of novel PET or SPECT tracers. The iodophenyl-triazole motif is a validated scaffold in this field, as demonstrated by a related compound's potent aromatase binding affinity (IC50 = 0.17 nM) [3]. The target compound provides a stable, non-radioactive precursor onto which radioactive iodine isotopes (e.g., I-123, I-124, I-125, I-131) can be readily introduced via isotopic exchange or tin precursor chemistry. Its use can accelerate the development of targeted imaging agents for oncology, neurology, or cardiology applications.

Scenario 4: Chemical Biology Studies Utilizing Heavy Atom Labeling

In chemical biology and structural biology, the iodine atom of this compound provides a 'heavy atom' label that is highly valuable for experimental phasing in X-ray crystallography and as a probe in small-angle X-ray scattering (SAXS) experiments. The specific positioning of the iodine at the 3-position of the phenyl ring, as opposed to other positional isomers, provides a unique and well-defined scattering center that can be used to map binding interactions or conformational changes. This makes the compound a strategic reagent for elucidating the structure and dynamics of protein-ligand complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.